molecular formula C6H11NO2 B141522 4-Hydroxypiperidine-1-carbaldehyde CAS No. 141047-46-3

4-Hydroxypiperidine-1-carbaldehyde

Cat. No.: B141522
CAS No.: 141047-46-3
M. Wt: 129.16 g/mol
InChI Key: OXCVNPHTSWKTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxypiperidine-1-carbaldehyde is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol It is a derivative of piperidine, featuring a hydroxyl group at the fourth position and an aldehyde group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxypiperidine-1-carbaldehyde can be synthesized through several methods. One common approach involves the carbonylation of 4-hydroxypiperidine using carbon monoxide in the presence of a catalyst . The reaction typically occurs in methanol at elevated temperatures (around 130°C) and under high pressure (2.0 MPa of CO). The reaction mixture is then analyzed using gas chromatography and mass spectrometry to confirm the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: 4-Hydroxypiperidine-1-carboxylic acid.

    Reduction: 4-Hydroxypiperidine-1-methanol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-hydroxypiperidine-1-carbaldehyde largely depends on its application. In medicinal chemistry, for example, derivatives of this compound have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially disrupting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxypiperidine-1-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

IUPAC Name

4-hydroxypiperidine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-5-7-3-1-6(9)2-4-7/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCVNPHTSWKTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569530
Record name 4-Hydroxypiperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141047-46-3
Record name 4-Hydroxypiperidine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.